1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H20BF4PS2. It is a phosphonium salt that contains a 1,3-dithiolan-2-yl group attached to a triphenylphosphonium moiety, with tetrafluoroborate as the counterion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with 1,3-dithiolane in the presence of a suitable halogenating agent, such as bromine or iodine, to form the corresponding phosphonium salt. This intermediate is then treated with tetrafluoroboric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to yield thiols or other reduced sulfur-containing compounds.
Substitution: The phosphonium group can participate in nucleophilic substitution reactions, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: New phosphonium salts with varied substituents.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and the synthesis of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3-dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate involves its ability to interact with various molecular targets and pathways. The phosphonium group can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. The dithiolan moiety can undergo redox reactions, leading to the generation of reactive sulfur species that can modulate cellular processes. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxolan-2-yl(triphenyl)phosphonium bromide
- 1,3-Dithiolan-2-ylmethyl(triphenyl)phosphonium chloride
- 1,3-Dithiolan-2-yl(triphenyl)phosphonium hexafluorophosphate
Uniqueness
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate is unique due to its specific combination of a dithiolan ring and a triphenylphosphonium group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tetrafluoroborate counterion also influences its solubility and stability .
Eigenschaften
Molekularformel |
C21H20BF4PS2 |
---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
1,3-dithiolan-2-yl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20PS2.BF4/c1-4-10-18(11-5-1)22(21-23-16-17-24-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1 |
InChI-Schlüssel |
KAVXNCJAJNJTFY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CSC(S1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.